N-(2,5-dichlorophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide

Description

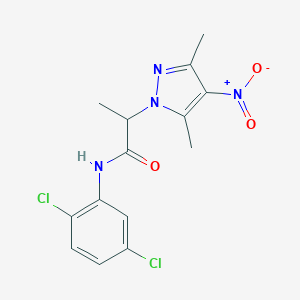

N-(2,5-dichlorophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide is a synthetic organic compound with the molecular formula C₁₄H₁₄Cl₂N₄O₃ and a molecular weight of 357.19 g/mol . The structure comprises a 2,5-dichlorophenyl group linked via a propanamide chain to a 3,5-dimethyl-4-nitro-substituted pyrazole ring. .

No direct synthesis protocol or crystallographic data (e.g., via SHELX programs ) is available in the provided evidence, but its structural analogs suggest possible applications in agrochemical or pharmaceutical research.

Properties

IUPAC Name |

N-(2,5-dichlorophenyl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Cl2N4O3/c1-7-13(20(22)23)8(2)19(18-7)9(3)14(21)17-12-6-10(15)4-5-11(12)16/h4-6,9H,1-3H3,(H,17,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZOGTZHOAATVNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(C)C(=O)NC2=C(C=CC(=C2)Cl)Cl)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3,5-dimethyl-4-nitro-1H-pyrazole

- The pyrazole ring is commonly synthesized via cyclization reactions involving hydrazine derivatives and β-dicarbonyl compounds or α,β-unsaturated carbonyl compounds.

- Nitro substitution at the 4-position is introduced either by nitration of the pyrazole ring or by using nitro-substituted precursors.

- Methyl groups at the 3 and 5 positions are introduced through the choice of methyl-substituted starting materials or via alkylation steps.

Formation of the Propanamide Linkage

- The propanamide moiety is introduced by coupling the pyrazole intermediate with a suitable acid chloride or activated ester of 2,5-dichlorophenylpropanoic acid.

- Typical coupling reagents include carbodiimides (e.g., DCC, EDC) or mixed anhydrides to facilitate amide bond formation.

- Reaction conditions are optimized to avoid decomposition of the sensitive nitro group and to achieve high purity.

Alternative Synthetic Routes

- Some methods use microwave-assisted organic synthesis to accelerate cyclization and coupling steps, improving yields and reducing reaction times.

- Acid-catalyzed Claisen–Schmidt condensation has been employed in related pyrazole-containing compounds to form key intermediates before cyclization.

- Hydrazine hydrate in ethanol is frequently used for cyclization to form pyrazoline rings, which can be further oxidized to pyrazoles.

| Step | Reactants | Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | β-dicarbonyl compound + hydrazine hydrate | Reflux in ethanol, microwave-assisted optional | 3,5-dimethyl-4-nitro-1H-pyrazole | Cyclization step |

| 2 | 3,5-dimethyl-4-nitro-1H-pyrazole + 2,5-dichlorophenylpropanoic acid chloride | Room temperature, DCC or EDC as coupling agent | N-(2,5-dichlorophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide | Amide bond formation |

- Purity is typically confirmed by chromatographic techniques such as HPLC.

- Structural confirmation is achieved through spectroscopic methods including FT-IR, ^1H NMR, ^13C NMR, and mass spectrometry.

- The nitro group's presence and position are confirmed by characteristic IR bands and NMR chemical shifts.

- Studies on related nitro-substituted pyrazole derivatives have shown that the nitro group reduction is a key step in biological activity, suggesting the importance of preserving this functionality during synthesis.

- Electrochemical studies indicate that the nitro group reduction potential correlates with activity, emphasizing the need for careful synthetic control.

- Computational studies (DFT) have been used to predict molecular properties and guide synthetic modifications for improved solubility and activity.

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Acid-catalyzed Claisen–Schmidt condensation + cyclization | β-dicarbonyls, hydrazine hydrate, acid catalyst | Reflux or microwave-assisted | Efficient ring formation, good yields | Requires careful control to avoid side reactions |

| Amide coupling via carbodiimide reagents | Pyrazole intermediate, acid chloride, DCC or EDC | Room temperature to mild heating | High coupling efficiency, mild conditions | Carbodiimide by-products require removal |

| Microwave-assisted synthesis | Hydrazine hydrate, ethanol, microwave irradiation | Short reaction times | Faster synthesis, potentially higher purity | Requires specialized equipment |

The preparation of this compound involves strategic synthesis of the substituted pyrazole ring followed by amide bond formation with the dichlorophenylpropanoic acid derivative. Advances in microwave-assisted synthesis and coupling chemistry have enhanced the efficiency and purity of the final product. Characterization and mechanistic studies support the importance of the nitro group and the pyrazole scaffold in the compound's biological activity, guiding ongoing optimization of preparation methods.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group in the pyrazole ring can undergo reduction to form an amino group.

Reduction: The compound can be reduced using reagents like lithium aluminum hydride to modify the nitro group.

Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

Reduction: Formation of N-(2,5-dichlorophenyl)-2-(3,5-dimethyl-4-amino-1H-pyrazol-1-yl)propanamide.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

Catalysis: Used as a ligand in coordination chemistry for catalysis.

Material Science:

Biology

Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.

Receptor Binding: Studied for its binding affinity to certain biological receptors.

Medicine

Drug Development: Explored as a lead compound for the development of new pharmaceuticals.

Antimicrobial Activity: Potential use as an antimicrobial agent.

Industry

Agriculture: Possible applications as a pesticide or herbicide.

Polymer Science: Utilized in the synthesis of specialty polymers.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the dichlorophenyl group can enhance binding affinity through hydrophobic interactions. The propanamide moiety may facilitate interactions with biological macromolecules, influencing the compound’s overall activity.

Comparison with Similar Compounds

Propanil (N-(3,4-Dichlorophenyl)propanamide)

- Molecular Formula: C₉H₉Cl₂NO

- Molecular Weight : 218.08 g/mol

- Structure : Features a 3,4-dichlorophenyl group attached to a propanamide chain without a heterocyclic substituent .

- Key Differences :

- Substituent Position : Propanil’s dichloro substitution is at the 3,4-positions on the phenyl ring, whereas the target compound has 2,5-dichloro substitution.

- Heterocyclic Group : Propanil lacks the pyrazole ring, which in the target compound introduces nitro and methyl groups that enhance steric bulk and electronic effects.

- Applications: Propanil is a well-known herbicide used in rice cultivation, acting as an inhibitor of photosynthesis . The target compound’s pyrazole nitro group may confer different bioactivity, possibly targeting enzymes or receptors in pests.

N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide

- Molecular Formula : C₁₄H₁₆ClN₅O₂

- Molecular Weight : 337.76 g/mol

- Structure : Contains a 5-chloro-2-methoxyphenyl group and a 1,2,4-triazole ring substituted with methyl groups .

- Key Differences: Heterocyclic Core: The triazole ring (1,2,4-triazole) replaces the pyrazole in the target compound. Triazoles are known for roles in fungicides (e.g., propiconazole ) and pharmaceuticals. Substituent Effects: The methoxy group on the phenyl ring may increase solubility compared to the dichloro substitution in the target compound.

- Potential Applications: Triazole derivatives often exhibit antifungal or antiviral activity, suggesting the target compound’s pyrazole nitro group could be optimized for alternative bioactivity.

Fenoxacrim (N-(3,4-dichlorophenyl)hexahydro-1,3-dimethyl-2,4,6-trioxo-5-pyrimidinecarboxamide)

- Molecular Formula: Not explicitly provided, but includes a pyrimidinecarboxamide core .

- Structure : Combines a 3,4-dichlorophenyl group with a hexahydro-trioxo-pyrimidine ring.

- Key Differences: Heterocyclic Complexity: Fenoxacrim’s pyrimidine ring with multiple oxygen atoms contrasts with the simpler nitro-pyrazole in the target compound. Bioactivity: Pyrimidine derivatives often interfere with nucleotide synthesis, whereas nitro-pyrazoles may generate reactive intermediates (e.g., nitric oxide).

Data Table: Structural and Functional Comparison

Biological Activity

N-(2,5-dichlorophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, therapeutic potential, and research findings.

Molecular Formula : C13H12Cl2N4O3

Molecular Weight : 343.17 g/mol

CAS Number : 956916-12-4

InChIKey : HZCWZFPPBBLCBS-UHFFFAOYSA-N

The compound features a dichlorophenyl group and a nitro-substituted pyrazole moiety, which contribute to its biological activity. The structural characteristics are critical for understanding its interaction with biological targets.

Anticancer Properties

Research indicates that compounds containing pyrazole moieties exhibit significant anticancer activity. The presence of electron-withdrawing groups, such as nitro and chloro, enhances the cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar pyrazole derivatives can inhibit cell proliferation and induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and death .

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties. Compounds with similar structures have been reported to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2. This action is crucial for developing therapeutic agents for inflammatory diseases .

Antioxidant Activity

The compound exhibits antioxidant properties, which are attributed to the presence of the pyrazole ring. Antioxidants are essential in combating oxidative stress-related diseases. Molecular docking studies have suggested that this compound can effectively scavenge free radicals and reduce oxidative damage in cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound indicates that modifications in the substituents on the pyrazole ring significantly affect its biological activity. For example:

| Substituent | Activity Type | Effect on Activity |

|---|---|---|

| Nitro group | Anticancer | Enhances cytotoxicity |

| Chlorine | Anti-inflammatory | Increases anti-inflammatory effects |

| Dimethyl | Antioxidant | Boosts radical scavenging ability |

Case Studies

- Cytotoxicity Assay : In vitro studies have shown that this compound exhibits IC50 values in the micromolar range against various cancer cell lines. The compound's mechanism involves the induction of apoptosis through caspase activation.

- Inflammation Model : In animal models of inflammation, administration of this compound resulted in a significant reduction in edema and inflammatory markers compared to control groups. This effect was linked to decreased levels of TNF-alpha and IL-6.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.